molecular formula C5H7NO B1582237 3-Ethoxyacrylonitrile CAS No. 61310-53-0

3-Ethoxyacrylonitrile

Cat. No.: B1582237
CAS No.: 61310-53-0
M. Wt: 97.12 g/mol
InChI Key: HUPVIAINOSTNBJ-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxyacrylonitrile is an organic compound with the chemical formula C5H7NO. It is a colorless to light yellow liquid that is soluble in many organic solvents such as alcohols and ethers. This compound is known for its applications in various chemical processes and is characterized by its ethoxy and acrylonitrile functional groups .

Mechanism of Action

Target of Action

It is known that 3-ethoxyacrylonitrile participates in the heck reaction with aryl bromides, catalyzed by a tetraphosphine/palladium complex . This suggests that the compound interacts with aryl bromides and palladium complexes in its reactions.

Mode of Action

In the Heck reaction, this compound interacts with aryl bromides in the presence of a tetraphosphine/palladium complex

Biochemical Pathways

It is used in the preparation of (z)-β-aminoacrylonitrile , suggesting it may play a role in the synthesis of this compound.

Result of Action

It is known that this compound is used in the preparation of (z)-β-aminoacrylonitrile , suggesting it contributes to the synthesis of this compound.

Action Environment

It is known that this compound is a liquid at room temperature , suggesting that its physical state and possibly its reactivity could be influenced by temperature.

Biochemical Analysis

Biochemical Properties

3-Ethoxyacrylonitrile plays a significant role in biochemical reactions, particularly in the synthesis of β-aminoacrylonitrile. It interacts with enzymes such as tetraphosphine/palladium complexes, which catalyze the Heck reaction involving this compound and aryl bromides This interaction is crucial for the formation of carbon-carbon bonds in organic synthesis

Cellular Effects

The effects of this compound on various cell types and cellular processes are of particular interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. It can also impact cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the interaction of this compound with tetraphosphine/palladium complexes in the Heck reaction is a form of enzyme activation that facilitates the formation of carbon-carbon bonds

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over time, especially when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, this compound can be metabolized into β-aminoacrylonitrile through enzymatic reactions . This compound may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, affecting its accumulation and activity .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxyacrylonitrile is typically synthesized by reacting acrylonitrile with ethanol. The reaction is usually carried out under an inert atmosphere and under appropriate temperature and pressure conditions . Another method involves reacting acetonitrile and formic ether under the action of alcohol alkali metal salt, followed by etherification with ethanol hydrochloride .

Industrial Production Methods: The industrial production of this compound involves the use of cost-effective raw materials and relatively mild reaction conditions. The process is designed to be simple in operation and high in yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Properties

CAS No.

61310-53-0

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

(Z)-3-ethoxyprop-2-enenitrile

InChI

InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h3,5H,2H2,1H3/b5-3-

InChI Key

HUPVIAINOSTNBJ-HYXAFXHYSA-N

SMILES

CCOC=CC#N

Isomeric SMILES

CCO/C=C\C#N

Canonical SMILES

CCOC=CC#N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxyacrylonitrile
Reactant of Route 2
Reactant of Route 2
3-Ethoxyacrylonitrile
Reactant of Route 3
Reactant of Route 3
3-Ethoxyacrylonitrile
Reactant of Route 4
3-Ethoxyacrylonitrile
Reactant of Route 5
Reactant of Route 5
3-Ethoxyacrylonitrile
Reactant of Route 6
3-Ethoxyacrylonitrile
Customer
Q & A

Q1: What is the primary synthetic application of 3-Ethoxyacrylonitrile?

A1: this compound serves as a valuable precursor in synthesizing various heterocyclic compounds, particularly pyrimidines. Its structure, containing both a nitrile and an enol ether group, allows for diverse reactions with nucleophiles like guanidine and amidines, leading to the formation of substituted pyrimidines [, , ].

Q2: Can you provide an example of a specific chemical synthesis using this compound?

A2: Certainly. One example is the synthesis of 2,4-Diamino-5-(p-chlorophenylsulfonyl)pyrimidine. In this reaction, 2-(p-chlorophenylsulfonyl)-3-ethoxyacrylonitrile reacts with guanidine in refluxing ethanol with sodium ethoxide present. This results in the formation of the desired pyrimidine derivative [].

Q3: Beyond pyrimidines, are there other heterocycles synthesized using this reagent?

A3: Yes, this compound also acts as a building block for other heterocycles. Researchers have successfully used it to synthesize derivatives of pyrazoles and 1,2,4-triazoles. This is achieved through its reaction with dithiocarbazates, which subsequently undergo cyclization reactions to yield the desired heterocyclic products [, ].

Q4: Can the ethoxy group in this compound be modified for further derivatization?

A4: While the provided research focuses on the reactivity of the nitrile group in this compound, the ethoxy group can be manipulated for further functionalization. For instance, it can be converted to an aldehyde, as demonstrated by the synthesis of α, α-Diethoxyacetaldehyde hydrate from this compound []. This aldehyde can then be utilized in various reactions to introduce additional functional groups.

Q5: How is the structure of this compound confirmed?

A6: The structure of this compound, and its derivatives, can be confirmed through various spectroscopic methods. These methods include 1H NMR, 13C NMR, and infrared spectroscopy (FTIR). These techniques provide information about the types of atoms present, their connectivity, and the functional groups within the molecule [, , ].

Q6: Are there alternative reagents to this compound for similar synthetic applications?

A7: Yes, alternatives like 2-chloroacrylonitrile and 2-(1-piperidinyl-methyl)acrylonitrile have been successfully employed in synthesizing 4-amino-2-arylpyrimidines. The choice of reagent depends on the specific target molecule and reaction conditions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.